4-(Octyloxy)phenyl 4-(decyloxy)benzoate

Description

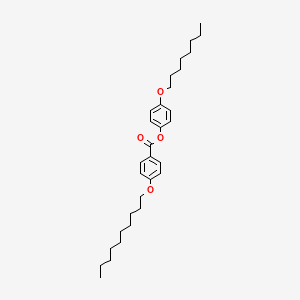

4-(Octyloxy)phenyl 4-(decyloxy)benzoate is a synthetic benzoate ester characterized by two distinct alkoxy chains: an octyloxy (C₈H₁₇O) group and a decyloxy (C₁₀H₂₁O) group. This compound belongs to a class of liquid crystal intermediates, where the variation in alkyl chain lengths modulates mesomorphic properties, thermal stability, and solubility . The structure consists of two benzene rings linked by an ester group, with alkoxy substituents at the para positions. Such derivatives are pivotal in materials science, particularly for designing optically active or thermotropic liquid crystals .

Properties

CAS No. |

76563-19-4 |

|---|---|

Molecular Formula |

C31H46O4 |

Molecular Weight |

482.7 g/mol |

IUPAC Name |

(4-octoxyphenyl) 4-decoxybenzoate |

InChI |

InChI=1S/C31H46O4/c1-3-5-7-9-11-12-14-16-25-33-28-19-17-27(18-20-28)31(32)35-30-23-21-29(22-24-30)34-26-15-13-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3 |

InChI Key |

XFWVAMYMZVCVCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)phenyl 4-(decyloxy)benzoate typically involves the esterification of 4-(Octyloxy)phenol with 4-(Decyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)phenyl 4-(decyloxy)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(Octyloxy)phenol and 4-(Decyloxy)benzoic acid.

Oxidation: The phenyl ring can undergo oxidation reactions, although these are less common due to the stability of the aromatic system.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequent.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions to achieve substitution on the aromatic ring.

Major Products

Hydrolysis: 4-(Octyloxy)phenol and 4-(Decyloxy)benzoic acid.

Oxidation: Products depend on the specific oxidizing agent and conditions used.

Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.

Scientific Research Applications

4-(Octyloxy)phenyl 4-(decyloxy)benzoate has several scientific research applications:

Materials Science: Used in the development of liquid crystal materials due to its mesogenic properties, which are essential for the formation of liquid crystalline phases.

Chemistry: Employed as a building block in organic synthesis for the preparation of more complex molecules.

Biology and Medicine:

Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Octyloxy)phenyl 4-(decyloxy)benzoate in its applications, particularly in liquid crystal technology, involves its ability to align and form ordered structures under specific conditions. The molecular interactions between the octyloxy and decyloxy groups and the aromatic rings facilitate the formation of liquid crystalline phases, which are crucial for the compound’s functionality in display technologies and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares 4-(octyloxy)phenyl 4-(decyloxy)benzoate with structurally analogous compounds:

Thermal and Phase Behavior

Chain Length and Melting Points : Evidence from substituted benzoate derivatives (e.g., 4-[4-(decyloxy)benzoyloxy]phenyl 3-hydroxy-5-nitrobenzoate) indicates that increasing alkoxy chain length correlates with lower melting points . For example:

Liquid Crystalline Properties : Compounds with longer alkoxy chains (e.g., decyloxy) demonstrate enhanced thermal stability and broader mesophase ranges compared to those with shorter chains. For instance, 4-(octyloxy)phenyl 4-(octyloxy)benzoate is explicitly used in liquid crystal formulations , while theoretical studies highlight that longer chains improve photostability and UV absorption profiles .

Q & A

Q. What are the standard protocols for synthesizing 4-(Octyloxy)phenyl 4-(decyloxy)benzoate, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via esterification between 4-(octyloxy)phenol and 4-(decyloxy)benzoyl chloride under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

-

Reaction Conditions : Heating at 80–100°C under inert atmosphere for 12–24 hours .

-

Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) to isolate the product. HPLC (≥95% purity) and 1H-NMR (peak assignments for ester carbonyl and alkyl chains) confirm purity .

-

Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of phenol to acyl chloride) minimizes side products like unreacted starting materials .

Table 1: Key Physicochemical Properties

Property Value Reference Molecular Weight 574.76 g/mol Boiling Point 588.5°C (estimated) Density 1.055 g/cm³ Flash Point 247.7°C

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal packing and confirms molecular geometry. For example, the dihedral angle between benzene rings in similar esters is ~30°–45° .

- NMR Spectroscopy : 1H and 13C NMR identify alkyl chain integration (δ 0.8–1.7 ppm for CH₂/CH₃ groups) and ester carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., m/z 575.3 for [M+H]⁺) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Incompatibilities : Avoid strong oxidizing agents (e.g., HNO₃), which may cleave ester bonds .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Spills should be collected with absorbent materials and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact mesophase behavior in liquid crystal applications?

- Methodological Answer :

- Experimental Design : Compare phase transitions (Cr→M1→M2→I) via differential scanning calorimetry (DSC). For example, increasing alkyl chain length (C8 vs. C10) lowers melting points (ΔT ~5–10°C) and enhances mesophase stability .

- Contradiction Analysis : Some studies report conflicting data on transition temperatures due to impurities. Validate via polarized optical microscopy (texture analysis of smectic/nematic phases) .

Q. What computational strategies predict the compound’s interaction with lipid bilayers or protein targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Use AMBER or GROMACS with force fields (e.g., GAFF) to simulate insertion into lipid bilayers. The octyl/decyl chains show strong hydrophobic anchoring, while the ester group may form hydrogen bonds .

- Docking Studies : AutoDock Vina models interactions with enzymes (e.g., lipases). The ester bond is a potential cleavage site, with binding affinity (ΔG) correlated to alkyl chain flexibility .

Q. How can enantiomeric purity (e.g., chiral centers) affect optoelectronic properties?

- Methodological Answer :

- Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. For epoxide-containing analogs (e.g., 4-[(S,S)-2,3-epoxyhexyloxy]phenyl derivatives), enantiomeric excess (ee) >98% is critical for polarized light emission .

- Contradiction Resolution : Discrepancies in reported optical rotations may arise from trace solvents. Validate via circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.